N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(21-16)11-22-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGNOCUIYGTBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenylthio and cyclohexanecarboxamide groups. One common method involves the cyclization of a hydrazide with a carbon disulfide derivative under basic conditions to form the oxadiazole ring. Subsequent reactions introduce the phenylthio and cyclohexanecarboxamide groups through nucleophilic substitution and amidation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Step 1: Cyclohexanecarboxamide Intermediate
-
Starting Material : Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions .
-
Coupling Reaction : The acid chloride reacts with a hydrazide derivative (e.g., 5-((phenylthio)methyl)-1,3,4-oxadiazol-2-amine) in the presence of a base like triethylamine (Et₃N) or pyridine in dichloromethane (CH₂Cl₂) .
Step 2: Oxadiazole Ring Formation
-
Cyclization : A thiosemicarbazide intermediate undergoes cyclization to form the 1,3,4-oxadiazole ring. This is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
-
Substitution : Introduction of the phenylthio-methyl group occurs via nucleophilic substitution. For example, reaction of 5-(chloromethyl)-1,3,4-oxadiazol-2-amine with thiophenol (C₆H₅SH) in the presence of potassium carbonate (K₂CO₃) .
Table 1: Key Synthetic Steps and Conditions
Hydrolytic Stability
-
Oxadiazole Ring : Resistant to hydrolysis under neutral conditions but degrades in strong acidic (HCl, 6M) or basic (NaOH, 6M) environments, forming cyclohexanecarboxylic acid and 5-((phenylthio)methyl)-1,3,4-oxadiazol-2-amine .
-
Carboxamide Group : Stable under physiological conditions (pH 7.4) but hydrolyzes to carboxylic acid in extreme pH (>10 or <2) .
Thermal Stability
-
Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogous oxadiazole derivatives .
Oxidation of Phenylthio Group
-
The phenylthio-methyl moiety oxidizes to a sulfone (Ph-SO₂-CH₂-) using hydrogen peroxide (H₂O₂) in acetic acid .
Reaction :
Nucleophilic Substitution
-
The oxadiazole ring’s C-2 position reacts with nucleophiles (e.g., amines, alcohols) under mild alkaline conditions .
Enzyme Inhibition
-
The oxadiazole scaffold is known to inhibit carboxylesterases (e.g., Notum) and cholinesterases (AChE/BChE) via interactions with catalytic serine residues .
-
Key Binding Interactions :
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Phenyl-1,3,4-oxadiazol-2-one | Notum | 0.12 | |
| Piperazine-oxadiazole hybrids | AChE | 0.052 |
Spectroscopic Characterization
Scientific Research Applications
Anticancer Applications
Mechanism of Action : The anticancer potential of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research indicates that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
Case Studies :
- A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The growth inhibition percentages were notably high, indicating potential as effective anticancer agents .
- Another investigation into N-Aryl oxadiazoles revealed their effectiveness against multiple tumor cell lines with percent growth inhibitions ranging from 51% to 86% across different models .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties.
Research Findings :
- In vitro studies have shown that oxadiazole derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits a range of other biological activities:
- Anti-inflammatory Activity : Research indicates that oxadiazole derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Some derivatives have shown promise in pain relief models, indicating their potential as analgesics .
- Anticonvulsant Activity : Studies on related compounds demonstrate anticonvulsant effects in animal models, suggesting that this class of compounds may be beneficial in treating seizure disorders .
Mechanism of Action
The mechanism of action of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of the target compound with five analogs is summarized below:
Key Observations:
Molecular Weight and Complexity: The target compound has a lower molecular weight (318 g/mol) compared to LMM5 (~437 g/mol) and 7c (375 g/mol), likely due to the absence of bulky sulfamoyl or amino-thiazole groups.
Substituent Effects: Sulfur-Containing Groups: The phenylthio methyl group in the target compound differs from the sulfamoyl groups in LMM5/LMM11. Sulfamoyl moieties are known for hydrogen-bonding interactions, while phenylthio groups may engage in hydrophobic or π-π stacking interactions . Heterocyclic Cores: Unlike the thiadiazole in ’s compound, the oxadiazole core in the target compound may offer greater metabolic stability due to reduced susceptibility to enzymatic degradation .
Melting Points: Compound 7c (134–178°C) has a defined melting range, while data for the target compound and others (e.g., LMM5, LMM11) are unavailable. Higher melting points in 7c may correlate with crystalline stability imparted by its amino-thiazole and sulfanyl groups .
Biological Activity
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, analgesic, and anti-inflammatory properties, supported by data tables and relevant research findings.
The molecular formula of this compound is C15H18N4OS, with a molecular weight of 302.39 g/mol. The structure consists of a cyclohexane ring attached to an oxadiazole moiety through a phenylthio group, which contributes to its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 12.5 | |
| N-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | MCF-7 | 8.0 | |
| 5-Phenyl-1,3,4-oxadiazole derivatives | HCT116 | 10.0 |
These studies indicate that the oxadiazole derivatives can inhibit tumor growth effectively.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been evaluated. The following table summarizes the antibacterial activity against common pathogens:
These findings suggest that the compound may serve as a potential antimicrobial agent.
Analgesic Activity
The analgesic properties of oxadiazole derivatives have been investigated using formalin-induced nociception tests. Results indicated:
| Compound | Pain Model Used | Analgesic Effect (%) | Reference |
|---|---|---|---|
| This compound | Formalin test (Phase I) | 60% inhibition | |
| 1,3,4-Oxadiazole derivatives | Formalin test (Phase II) | 75% inhibition |
This suggests that the compound possesses significant analgesic properties.
Anti-inflammatory Activity
Oxadiazoles have been noted for their anti-inflammatory effects. The following data illustrates their impact on inflammatory markers:
These results indicate that this compound can modulate inflammatory responses effectively.
Case Studies
A notable study evaluated the effectiveness of various oxadiazole derivatives in treating cancer and inflammation models in vivo. The study found that compounds similar to this compound showed promising results in reducing tumor size and inflammatory markers compared to standard treatments.
Q & A
Q. What are the standard synthetic routes for N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Oxadiazole core formation : React cyclohexanecarboxylic acid derivatives with hydrazine to form hydrazides. Cyanogen bromide or carbodiimides can cyclize the hydrazide into the oxadiazole ring .
Phenylthio incorporation : Use a nucleophilic substitution or coupling reaction (e.g., Mitsunobu conditions) to introduce the (phenylthio)methyl group at the 5-position of the oxadiazole .
Amidation : Couple the oxadiazole intermediate with cyclohexanecarboxamide using coupling agents like EDC/HOBt .
- Characterization : Monitor reactions via TLC, and confirm intermediates using H/C NMR, IR (for carbonyl stretches), and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies protons on the cyclohexane (δ 1.2–2.5 ppm) and phenylthio groups (δ 7.2–7.6 ppm). C NMR confirms carbonyl (δ ~170 ppm) and oxadiazole carbons (δ ~160–165 ppm) .
- IR : Detect amide C=O (~1650–1680 cm) and oxadiazole ring vibrations (~950–1250 cm) .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles, as demonstrated for related oxadiazole-carboxamides .
Q. What biological activities are reported for structurally similar 1,3,4-oxadiazole derivatives?
- Methodological Answer : Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example:
- Antimicrobial : Derivatives like OZE-I (cyclopropanecarboxamide) inhibit S. aureus via membrane disruption (MIC: 2–8 µg/mL) .
- Antitumor : Substituted benzamides show cytotoxicity by targeting tubulin or DNA topoisomerases .
- Assays : Use broth microdilution (for MIC determination) or C. elegans infection models to evaluate efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the oxadiazole and carboxamide moieties?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Use DMAP or NaH to accelerate amide bond formation .
- Temperature : Reflux (80–100°C) improves kinetics but may require inert atmosphere to prevent oxidation of the phenylthio group .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether/ethyl acetate) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-31G* to map HOMO-LUMO gaps, identifying nucleophilic (oxadiazole N) and electrophilic (amide carbonyl) sites .
- MESP analysis : Visualize charge distribution to predict sites for electrophilic attacks (e.g., sulfur in phenylthio group) .
- Docking studies : Screen against targets like E. coli FabH (PDB: 1HNJ) to hypothesize binding modes .
Q. How should researchers address contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Model organisms : Compare in vitro (e.g., MIC assays) and in vivo (e.g., C. elegans survival) results to assess bioavailability .
- Control experiments : Test stability in assay media (e.g., plasma esterase degradation) via HPLC .
- Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing phenylthio with methylsulfonyl) to isolate SAR trends .
Q. What strategies mitigate challenges in achieving >95% purity for pharmacological studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility curves .
- Analytical QC : Validate purity via LC-MS and elemental analysis .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Modify substituents :
- Oxadiazole 2-position : Introduce electron-withdrawing groups (e.g., Cl, NO) to enhance electrophilicity .
- Cyclohexane ring : Replace with bicyclic systems (e.g., decalin) to improve lipophilicity and BBB penetration .
- Biological testing : Prioritize analogs using high-throughput screening against panels of kinases or microbial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
